molecular formula C20H20N4O2 B14553826 N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N'-diphenylurea CAS No. 61766-74-3

N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N'-diphenylurea

Cat. No.: B14553826
CAS No.: 61766-74-3
M. Wt: 348.4 g/mol
InChI Key: XFNZMVRUTMAENB-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethoxy and methyl groups, and a urea moiety linked to two phenyl groups

Properties

CAS No.

61766-74-3

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-ethoxy-6-methylpyrimidin-2-yl)-1,3-diphenylurea

InChI

InChI=1S/C20H20N4O2/c1-3-26-18-14-15(2)21-19(23-18)24(17-12-8-5-9-13-17)20(25)22-16-10-6-4-7-11-16/h4-14H,3H2,1-2H3,(H,22,25)

InChI Key

XFNZMVRUTMAENB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea typically involves the reaction of 4-ethoxy-6-methylpyrimidine-2-amine with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Ethoxy-6-methylpyrimidin-2-yl)(methyl)amino]butanoic acid
  • 4-[(4-ethoxy-6-methylpyrimidin-2-yl)(methyl)amino]butanoic acid

Uniqueness

N-(4-Ethoxy-6-methylpyrimidin-2-yl)-N,N’-diphenylurea stands out due to its specific substitution pattern on the pyrimidine ring and the presence of the urea moiety linked to two phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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